![molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
Bicyclo[6.1.0]nonane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products:
Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the development of new materials.
Industry: Used in the production of stable molecular probes and other functional materials.
Wirkmechanismus
The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A precursor in the synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid.
Cyclooctynes: Another class of strained alkynes used in bioorthogonal chemistry.
Uniqueness: this compound is unique due to its combination of a strained ring system and a carboxylic acid functional group. This combination provides a balance of stability and reactivity, making it particularly useful in aqueous environments and for applications requiring high chemoselectivity .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
UBZUPTPVECHPTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC2CC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
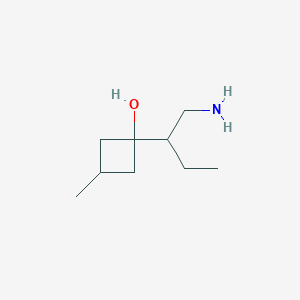
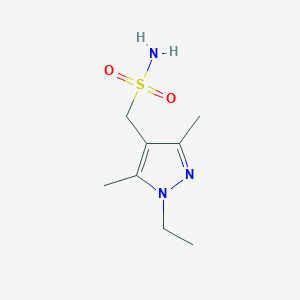

![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
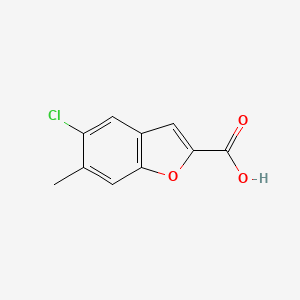
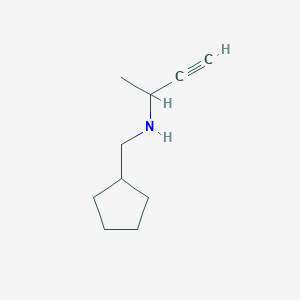
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
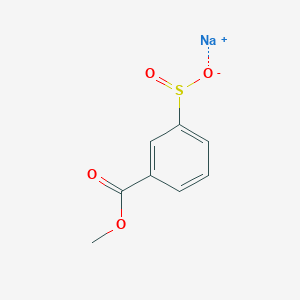
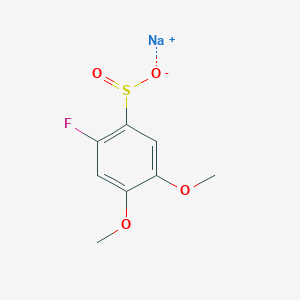


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
